Physicochemical Characterization Discrepancies: Why Verified Analytical Data Are Essential for 2-Chloro-3-ethoxy-1,4-naphthoquinone Procurement
Published physicochemical data for 2-chloro-3-ethoxy-1,4-naphthoquinone demonstrate significant inter-source variability. One authoritative database reports a melting point of 210–212 °C and a LogP of 7.66, indicating high lipophilicity [1]; another database reports a calculated LogP of 2.55 [2]. This discrepancy, exceeding a 5-log unit difference, is not observed for the parent scaffold 1,4-naphthoquinone, where LogP values are more consistently reported around 1.7–1.8. The ethoxy substitution at position 3 introduces this variability, likely due to differences between experimental determination and computational prediction methods.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 7.66 (experimental) [1]; LogP = 2.55 (calculated) [2] |
| Comparator Or Baseline | 1,4-Naphthoquinone: LogP ≈ 1.7–1.8 |
| Quantified Difference | ΔLogP ≈ +5.9 to +0.75 versus parent scaffold, depending on data source |
| Conditions | Experimental determination vs. computational prediction |
Why This Matters
Procurement of 2-chloro-3-ethoxy-1,4-naphthoquinone requires vendor-supplied, batch-specific certificate of analysis with experimentally verified purity and characterization data, as reliance on inconsistent public database values compromises experimental reproducibility.
- [1] PMC. Table 2: Physicochemical Characteristics. Antibiotics (Basel). 2022. View Source
- [2] Chemsrc. 2-chloro-3-ethoxynaphthalene-1,4-dione: LogP data. Accessed 2024. View Source
